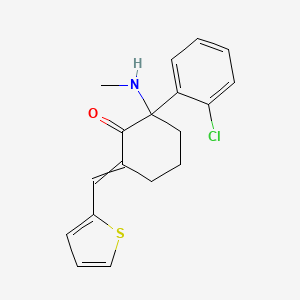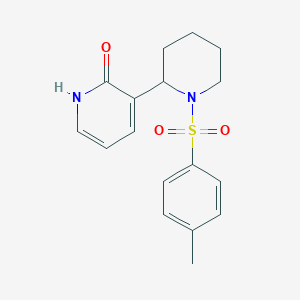![molecular formula C28H31ClN6OS B11819107 N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride is a synthetic compound known for its role as an inhibitor of IKB kinase (IKK). This compound is significant in the field of biochemistry and pharmacology due to its potential therapeutic applications, particularly in the modulation of inflammatory responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride involves multiple steps. The key steps include the formation of the pyrrolidinyl-piperidinyl moiety and the subsequent coupling with the benzo[b]thiophen-2-yl-pyrimidin-2-ylamino phenyl carboxamide. The reaction conditions typically involve the use of organic solvents such as DMSO and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl and benzo[b]thiophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., DMSO, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Employed in studies investigating cellular signaling pathways, particularly those involving NF-κB.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The compound exerts its effects by selectively inhibiting IKB kinase (IKK), which is a key component of the NF-κB signaling pathway. By inhibiting IKK, the compound prevents the phosphorylation and degradation of IκB, thereby blocking the activation of NF-κB. This inhibition leads to a reduction in the expression of pro-inflammatory genes and can have anti-inflammatory and anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- LY2409881 hydrochloride
- CC-401 dihydrochloride
- WEHI-539 hydrochloride
Uniqueness
N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride is unique due to its high selectivity for IKB kinase (IKK) and its potent inhibitory effects on the NF-κB signaling pathway. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C28H31ClN6OS |
|---|---|
Poids moléculaire |
535.1 g/mol |
Nom IUPAC |
4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]-N-(4-pyrrolidin-1-ylpiperidin-1-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C28H30N6OS.ClH/c35-27(32-34-17-12-23(13-18-34)33-15-3-4-16-33)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)36-26;/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,32,35)(H,29,30,31);1H |
Clé InChI |
JJNFJYOLILPVPF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)NC(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)

![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)
![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)








